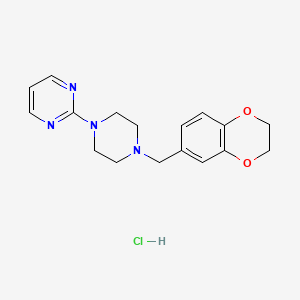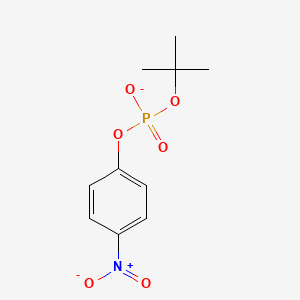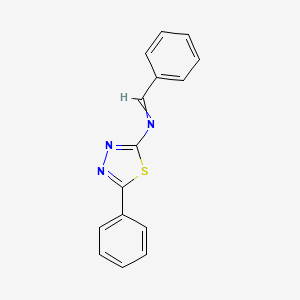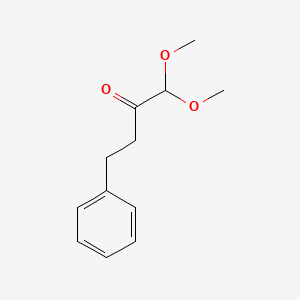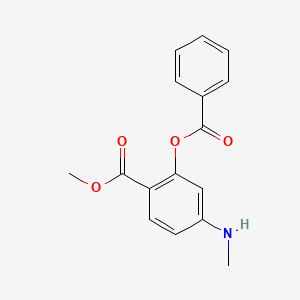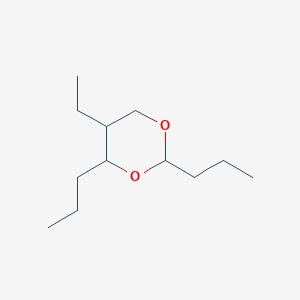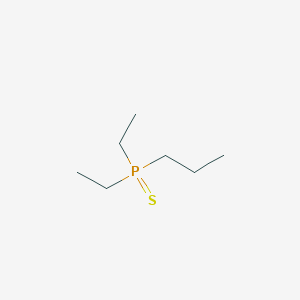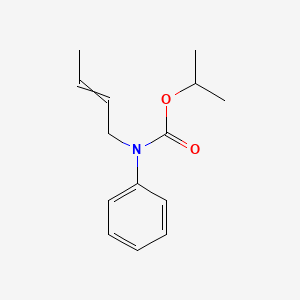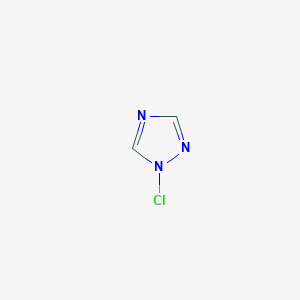
1-Chloro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1H-1,2,4-triazole is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and one chlorine atom. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. For instance, the reaction of hydrazine with trichloroacetonitrile under controlled conditions can yield this compound . Another method involves the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole with chlorinating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield 1-amino-1H-1,2,4-triazole derivatives, while substitution with a thiol can produce 1-thio-1H-1,2,4-triazole derivatives .
Scientific Research Applications
1-Chloro-1H-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-1H-1,2,4-triazole and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors . The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Chloro-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
1,2,3-Triazole: Known for its use in click chemistry and as a building block for pharmaceuticals.
1,2,4-Triazole: Widely used in the synthesis of antifungal agents and other bioactive molecules.
3-Bromo-1H-1,2,4-triazole: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which allows for a diverse range of chemical transformations and applications .
Properties
CAS No. |
21034-55-9 |
|---|---|
Molecular Formula |
C2H2ClN3 |
Molecular Weight |
103.51 g/mol |
IUPAC Name |
1-chloro-1,2,4-triazole |
InChI |
InChI=1S/C2H2ClN3/c3-6-2-4-1-5-6/h1-2H |
InChI Key |
ZDZSCRAOZKJPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



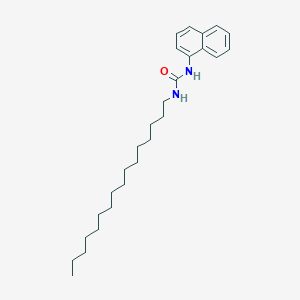
![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
